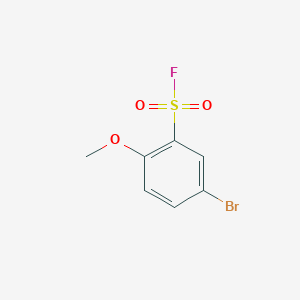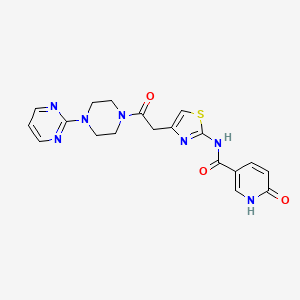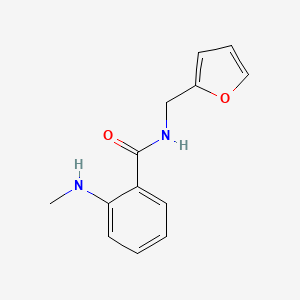![molecular formula C15H14FN3O2 B2920491 N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-83-5](/img/structure/B2920491.png)
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound with distinctive structural elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of the pyrrole-2-carboxamide backbone. The key steps involve:
Formation of the Pyrrole Ring: This can be achieved via Paal-Knorr synthesis or other suitable cyclization techniques.
Attachment of the 4-Fluorobenzoyl Group: This step involves an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.
Introduction of the Dimethylamino Group: The final modification involves a reaction with dimethylamine in the presence of formaldehyde to form the Schiff base (methylidene) linkage.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for higher yields and cost-efficiency:
Bulk Synthesis of Precursors: Large-scale preparation of pyrrole and fluorobenzoyl chloride.
Continuous Flow Synthesis: Implementation of continuous reactors for efficient mixing and reaction control.
Purification: Employing crystallization, filtration, and chromatography techniques to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions including:
Oxidation: This can occur at the pyrrole ring, potentially yielding pyrrole-N-oxides.
Reduction: The dimethylamino group and the Schiff base can be reduced to the corresponding amine and aldehyde.
Substitution: Electrophilic aromatic substitution at the pyrrole or benzoyl moiety can introduce new functional groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation Products: Pyrrole-N-oxides.
Reduction Products: Amines and aldehydes.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in synthesizing heterocyclic compounds.
Catalysts and Ligands: Its derivatives can serve as ligands in coordination chemistry.
Biology
Biomolecular Probes: Utilized in designing probes for biological imaging.
Enzyme Inhibitors: Potential use in synthesizing enzyme inhibitors for research.
Medicine
Drug Development: Exploration as a potential pharmacophore in drug design.
Diagnostic Agents: Derivatives could serve in the development of diagnostic tools.
Industry
Materials Science: Application in the synthesis of polymers and advanced materials.
Agriculture: Potential use in agrochemical formulations.
Wirkmechanismus
Molecular Targets and Pathways
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with various molecular targets:
Enzymatic Interaction: Binding to active sites of enzymes, inhibiting or modifying their activity.
Receptor Binding: Potential binding to biological receptors affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
N-(4-fluorobenzoyl)pyrrole-2-carboxamide: Lacks the dimethylamino methylidene group.
Dimethylaminopyrrole derivatives: Differ in the nature of the benzoyl group attached.
Each of these related compounds exhibits distinct reactivities and applications, highlighting the unique attributes of this compound in scientific and industrial contexts.
Eigenschaften
IUPAC Name |
N-(dimethylaminomethylidene)-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKZRIOARWJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)
![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![methyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2920422.png)
![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2920424.png)



![3-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2920431.png)
